H-Arg-Trp-OHhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-Trp-OH hydrochloride is a dipeptide compound composed of the amino acids arginine and tryptophan, with a hydrochloride salt form. This compound has garnered interest in scientific research due to its potential biological activities and therapeutic applications .
Mechanism of Action
Target of Action
The primary target of the compound H-Arg-Trp-OH hydrochloride, also known as WR, is the Peroxisome Proliferator-Activated Receptor (PPAR) α . PPARα is a nuclear receptor that belongs to the steroid/thyroid hormone receptor superfamily . It plays a crucial role in the regulation of genes involved in the metabolism of lipids and glucose, as well as in cell development and differentiation .
Mode of Action
WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The direct binding of WR to PPARα leads to conformational changes and the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα .
Biochemical Pathways
The activation of PPARα by WR influences several biochemical pathways. Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This process occurs in mitochondria, peroxisomes, and microsomes in the liver . Additionally, WR has been found to induce cellular fatty acid uptake .
Result of Action
The activation of PPARα by WR leads to a reduction in intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that WR could potentially be used to reduce hepatic lipid accumulation, which is often associated with conditions such as non-alcoholic fatty liver disease .
Action Environment
The action of WR is likely influenced by various environmental factors. For instance, the presence of lipids in the environment could potentially enhance the uptake of fatty acids induced by WR . .
Biochemical Analysis
Biochemical Properties
H-Arg-Trp-OH hydrochloride has been found to interact with peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism . This interaction induces PPARα transactivation, which in turn triggers the expression of genes involved in fatty acid oxidation . This suggests that H-Arg-Trp-OH hydrochloride may play a role in lipid metabolism and could potentially be used to modulate lipid levels in cells .
Cellular Effects
In lipid-loaded hepatocytes, H-Arg-Trp-OH hydrochloride has been shown to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and promoting the expression of PPARα response genes, which enhance fatty acid oxidation .
Molecular Mechanism
The molecular mechanism of H-Arg-Trp-OH hydrochloride involves direct interaction with the ligand-binding domain of PPARα . This binding induces conformational changes in PPARα, leading to the recruitment of co-activator peptides and subsequent transactivation of PPARα . This process ultimately results in the upregulation of genes involved in fatty acid oxidation .
Metabolic Pathways
H-Arg-Trp-OH hydrochloride is involved in the kynurenine and 5-hydroxytryptamine metabolic pathways, which are primarily responsible for the metabolism of the amino acid tryptophan
Transport and Distribution
It is known that dipeptides are absorbed by the intestinal epithelium and delivered to circulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Trp-OH hydrochloride typically involves the coupling of arginine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-Arg-Trp-OH hydrochloride may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Trp-OH hydrochloride can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The arginine residue can be reduced to form citrulline.
Substitution: The amino groups in arginine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Citrulline.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis and analytical studies.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential as a therapeutic agent in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and nutraceuticals
Comparison with Similar Compounds
Similar Compounds
H-Arg-Phe-OH hydrochloride: Another dipeptide with arginine and phenylalanine.
H-Arg-Tyr-OH hydrochloride: A dipeptide with arginine and tyrosine.
H-Arg-Gly-OH hydrochloride: A dipeptide with arginine and glycine
Uniqueness
H-Arg-Trp-OH hydrochloride is unique due to its specific interaction with PPARα and its ability to modulate lipid metabolism. This sets it apart from other dipeptides that may not have the same biological activity or therapeutic potential .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXAWNXBCWGRL-KYSPHBLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.